molecular formula C11H11BrS2 B13705625 4-Bromo-2,3-dihydrospiro[indene-1,2'-[1,3]dithiolane]

4-Bromo-2,3-dihydrospiro[indene-1,2'-[1,3]dithiolane]

Cat. No.: B13705625
M. Wt: 287.2 g/mol
InChI Key: OLVPFEVORIZKIM-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dihydrospiro[indene-1,2’-[1,3]dithiolane] is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of bromine and dithiolane groups in its structure makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,3-dihydrospiro[indene-1,2’-[1,3]dithiolane] typically involves the reaction of an indene derivative with a brominating agent followed by the introduction of the dithiolane group. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and dithiolane introduction processes. These methods are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3-dihydrospiro[indene-1,2’-[1,3]dithiolane] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can remove the bromine atom or reduce other functional groups.

    Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted spiro compounds.

Scientific Research Applications

4-Bromo-2,3-dihydrospiro[indene-1,2’-[1,3]dithiolane] has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Bromo-2,3-dihydrospiro[indene-1,2’-[1,3]dithiolane] exerts its effects involves interactions with specific molecular targets. The bromine and dithiolane groups can interact with enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,3-dihydrospiro[indene-1,3’-oxolane]-2’,5’-dione
  • 2,3-dihydrospiro[indene-1,4’-piperidine]

Uniqueness

4-Bromo-2,3-dihydrospiro[indene-1,2’-[1,3]dithiolane] is unique due to the presence of both bromine and dithiolane groups, which provide distinct reactivity and potential applications compared to similar compounds. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C11H11BrS2

Molecular Weight

287.2 g/mol

IUPAC Name

7-bromospiro[1,2-dihydroindene-3,2'-1,3-dithiolane]

InChI

InChI=1S/C11H11BrS2/c12-10-3-1-2-9-8(10)4-5-11(9)13-6-7-14-11/h1-3H,4-7H2

InChI Key

OLVPFEVORIZKIM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C3=C1C(=CC=C3)Br)SCCS2

Origin of Product

United States

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